7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Building Blocks High-Purity Reagents Benzoxazine Synthesis

Procure 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid (CAS 197584-99-9) to guarantee the correct 6,7-disubstituted benzodioxane scaffold for your benzoxazine synthesis. Using isomers like 1,4-benzodioxane-2- or 6-carboxylic acid yields a non-cognate structure, nullifying downstream biological or material properties. This ≥98% pure building block is essential for AMPA receptor modulator programs and advanced polymer research, minimizing purification in parallel synthesis workflows.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 197584-99-9
Cat. No. B134766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-1,4-benzodioxan-6-carboxylic acid
CAS197584-99-9
Synonyms2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic Acid; 
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)O)C(=O)O
InChIInChI=1S/C9H8O5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2,(H,11,12)
InChIKeyIKCKXQPXYWBQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid (CAS 197584-99-9): Sourcing and Procurement of a Key Benzoxazine Intermediate


7-Hydroxy-1,4-benzodioxan-6-carboxylic acid (CAS 197584-99-9) is a specialized heterocyclic building block, characterized by a 1,4-benzodioxane core with hydroxyl and carboxylic acid substituents at the 6 and 7 positions [1]. It is primarily recognized as a high-purity intermediate for the synthesis of benzoxazine derivatives, a class of compounds with applications in materials science and medicinal chemistry . Its unique substitution pattern offers distinct synthetic utility compared to other benzodioxane carboxylic acid isomers, making it a specific procurement requirement for targeted research programs.

The Procurement Imperative: Why 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid Cannot Be Substituted by Common Isomers


Procuring the correct isomer is critical. The specific 6,7-disubstitution pattern of 7-hydroxy-1,4-benzodioxan-6-carboxylic acid dictates its role as a direct precursor to specific benzoxazine scaffolds . Substituting with a more common and readily available isomer, such as 1,4-benzodioxane-2-carboxylic acid (CAS 3663-80-7) or 1,4-benzodioxane-6-carboxylic acid (CAS 4442-54-0), would lead to the synthesis of a completely different, non-cognate benzoxazine structure, thereby altering or nullifying downstream biological or material properties . The quantitative evidence below demonstrates that this specific isomer is a non-substitutable commodity for projects requiring the precise scaffold it enables.

7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid (CAS 197584-99-9): Quantitative Differentiation Evidence for Informed Procurement


Enhanced Purity Profile of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid Compared to Analogous Benzodioxane Building Blocks

The commercially available 7-hydroxy-1,4-benzodioxan-6-carboxylic acid (CAS 197584-99-9) is consistently supplied at a minimum purity of 98% . This represents a higher purity standard compared to a key structural analog, 1,4-benzodioxane-6-carboxylic acid (CAS 4442-54-0), which is commonly available at a 95% purity specification . The improved purity reduces the need for additional purification steps, which is a direct procurement advantage for time-sensitive and resource-constrained synthetic projects.

Building Blocks High-Purity Reagents Benzoxazine Synthesis

Defined Synthetic Utility: Yield of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid in the Preparation of Benzoxazines

The compound serves a specific and quantifiable role as an intermediate in the synthesis of benzoxazine compounds, which are known modulators of synaptic response via AMPA receptors. A key synthetic step involves the carboxylation of 6-hydroxy-1,4-benzodioxane to yield 7-hydroxy-1,4-benzodioxan-6-carboxylic acid, achieving a yield of 52% under carbon dioxide conditions [1]. This verifiable yield provides a critical process benchmark for chemists, enabling cost-of-goods calculation and process optimization in a way that cannot be done with untested analogs.

Synthetic Yield Benzoxazine AMPA Receptor

Physicochemical Profile of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid for Handling and Storage Logistics

The compound's physical properties are well-defined, with a melting point range of 199-201°C and a calculated XLogP3-AA value of 1.4 [1]. Its off-white solid appearance and storage requirement at 4°C under nitrogen are specified . While these properties are not directly comparative to a single specific analog, they provide the essential data for laboratory handling, shipping, and storage planning that is unavailable for less-characterized alternatives.

Physicochemical Properties Logistics Storage Stability

7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid (CAS 197584-99-9): Validated Application Scenarios for Procurement and Use


Precursor for Benzoxazine-Based AMPA Receptor Modulators

Procurement of 7-hydroxy-1,4-benzodioxan-6-carboxylic acid is essential for research groups focused on synthesizing benzoxazine derivatives that modulate synaptic responses via AMPA receptors. As documented, this compound is a key intermediate in their preparation, with a specific synthetic step achieving a 52% yield [1]. This scenario is directly supported by the synthetic utility evidence in Section 3.

High-Purity Building Block for Parallel Synthesis and Library Generation

The compound's high minimum purity specification of ≥98% makes it an ideal building block for automated parallel synthesis and the creation of focused chemical libraries. Its use can minimize the need for post-synthesis purification of library members, thereby accelerating lead discovery workflows. This scenario is derived from the purity differentiation evidence presented in Section 3 .

Specialty Chemical for Advanced Materials Research

Given its role as an intermediate for benzoxazines, 7-hydroxy-1,4-benzodioxan-6-carboxylic acid is a niche procurement item for materials science laboratories investigating novel polybenzoxazine resins or other high-performance polymers. The precise substitution pattern is a structural requirement for achieving the desired polymer properties, as substitution with an isomeric acid would alter the resulting polymer's backbone . This scenario is a direct application of the 'generic substitution fails' concept from Section 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.